Methylsilicon(IV) phthalocyanine chlori

説明

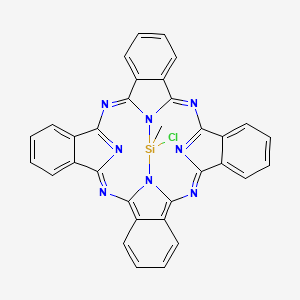

Methylsilicon(IV) phthalocyanine chloride is a silicon-based phthalocyanine compound with the empirical formula C33H19ClN8Si and a molecular weight of 591.10. This compound is known for its intense far-red absorption and emission features, making it distinct from other phthalocyanines . It is used in various scientific research applications due to its unique chemical and physical properties.

準備方法

The synthesis of Methylsilicon(IV) phthalocyanine chloride typically involves the use of dichloro silicon phthalocyanine (SiPcCl2) and bis-hydroxy silicon phthalocyanine (SiPc(OH)2) as precursors . The synthetic routes include:

化学反応の分析

Methylsilicon(IV) phthalocyanine chloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: Substitution reactions, such as sulphonation, can enhance the compound’s photostability and solubility.

Common reagents used in these reactions include chlorosulphonic acid for sulphonation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Photodynamic Therapy

Overview : Methylsilicon(IV) phthalocyanine chloride has been extensively studied for its potential use in photodynamic therapy (PDT), a treatment modality for cancer. PDT utilizes photosensitizing agents that, upon light activation, produce reactive oxygen species capable of inducing cell death in tumor cells.

Case Study : Research has demonstrated that silicon phthalocyanines exhibit high singlet oxygen generation efficiency, which is crucial for effective PDT. For instance, studies have reported singlet oxygen quantum yields reaching up to 0.98 under sonophotochemical conditions, significantly enhancing therapeutic outcomes compared to traditional methods .

Chemical Sensing

Overview : The electrochemical properties of methylsilicon(IV) phthalocyanine chloride make it suitable for use in chemical sensors. Its ability to undergo redox reactions allows for the detection of various analytes.

Application Example : Phthalocyanines have been integrated into sensor devices for detecting environmental pollutants and biological markers. The unique electronic properties of silicon phthalocyanines enhance sensitivity and selectivity in these applications.

Solar Energy Conversion

Overview : Methylsilicon(IV) phthalocyanine chloride has shown promise in solar energy applications, particularly in organic photovoltaic cells. Its strong light absorption properties facilitate efficient energy conversion.

Research Findings : Studies indicate that incorporating silicon phthalocyanines into photovoltaic devices can improve charge separation and increase overall efficiency.

Nanomedicine

Overview : The application of methylsilicon(IV) phthalocyanine chloride in nanomedicine is gaining traction due to its biocompatibility and ability to be formulated into nanoparticles for targeted drug delivery.

Case Studies : Recent advancements include the encapsulation of silicon phthalocyanines in polymeric nanoparticles, enhancing their solubility and biodistribution while minimizing systemic toxicity.

作用機序

The mechanism of action of Methylsilicon(IV) phthalocyanine chloride involves its interaction with light, leading to the generation of reactive oxygen species (ROS) that can induce cell damage and death. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment . The compound’s molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and nucleic acids.

類似化合物との比較

Methylsilicon(IV) phthalocyanine chloride is unique due to its hexacoordinated silicon(IV) center and the presence of two axial positions that can be readily functionalized . Similar compounds include:

Silicon(IV) phthalocyanine dichloride (SiPcCl2): Used as a precursor in the synthesis of various silicon phthalocyanine derivatives.

Bis-hydroxy silicon phthalocyanine (SiPc(OH)2): Another precursor used in the synthesis of silicon phthalocyanine compounds.

Phenyltrichlorosilane and Methyltrichlorosilane: Used in the synthesis of silicon phthalocyanine derivatives.

These compounds share similar structural features but differ in their specific functional groups and applications.

生物活性

Methylsilicon(IV) phthalocyanine chlori (also referred to as SiPcCl) is a member of the phthalocyanine family, which includes a variety of metal-containing macrocyclic compounds known for their unique optical and electronic properties. This compound has garnered attention in biomedical applications, particularly in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

This compound functions primarily as a photosensitizer. Upon irradiation with light of appropriate wavelengths, it undergoes excitation, leading to the generation of singlet oxygen () and other ROS. These reactive species can induce cellular damage through:

- Lipid peroxidation : ROS can attack cell membranes, leading to increased permeability and cell lysis.

- DNA damage : Interaction with nucleic acids can result in strand breaks and mutations.

- Protein oxidation : Alterations in protein structure and function can disrupt cellular processes.

Biological Activity Against Microorganisms

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. Its effectiveness is particularly notable in photodynamic antimicrobial therapy (PAMT), where it has shown:

- High Efficacy Against Bacteria : Research indicates that SiPcCl exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported over a 3-log reduction in viable Staphylococcus aureus upon light activation at specific concentrations .

- Antifungal Properties : Similar efficacy has been observed against fungal pathogens, making it a potential candidate for treating superficial fungal infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- In Vitro Studies : Studies have shown that SiPcCl can effectively induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves ROS-mediated pathways that lead to cell cycle arrest and programmed cell death .

- Synergistic Effects : When combined with traditional chemotherapeutics, SiPcCl enhances the overall cytotoxicity against resistant cancer cells, indicating its potential as an adjuvant therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- Photodynamic Therapy in Cancer Treatment :

- Antimicrobial Efficacy Against Biofilms :

Data Tables

特性

IUPAC Name |

38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H19ClN8Si/c1-43(34)41-30-22-14-6-7-15-23(22)32(41)39-28-20-12-4-5-13-21(20)29(36-28)40-33-25-17-9-8-16-24(25)31(42(33)43)38-27-19-11-3-2-10-18(19)26(35-27)37-30/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHEIQCZVJYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H19ClN8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746896 | |

| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12118-97-7 | |

| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。